Mifepristone methochloride

aqueous solubility formulation development ocular drug delivery

Researchers needing to formulate aqueous ophthalmic solutions often struggle with the poor water solubility of mifepristone. Mifepristone methochloride overcomes this as a readily water-soluble quaternary ammonium salt, enabling aqueous vehicle development without organic co-solvents. - Permanent positive charge allows parallel testing with neutral mifepristone to isolate charge effects on corneal penetration and receptor engagement. - Exhibits minimal IOP effect in rabbit models, making it a validated negative control for intraocular pressure studies targeting glucocorticoid receptor pathways.

Molecular Formula C30H38ClNO2
Molecular Weight 480.1 g/mol
CAS No. 109345-60-0
Cat. No. B035002
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMifepristone methochloride
CAS109345-60-0
Synonymsmifepristone methochloride
RU 486 methochloride
Molecular FormulaC30H38ClNO2
Molecular Weight480.1 g/mol
Structural Identifiers
SMILESCC#CC1(CCC2C1(CC(C3=C4CCC(=O)C=C4CCC23)C5=CC=C(C=C5)[N+](C)(C)C)C)O.[Cl-]
InChIInChI=1S/C30H38NO2.ClH/c1-6-16-30(33)17-15-27-25-13-9-21-18-23(32)12-14-24(21)28(25)26(19-29(27,30)2)20-7-10-22(11-8-20)31(3,4)5;/h7-8,10-11,18,25-27,33H,9,12-15,17,19H2,1-5H3;1H/q+1;/p-1/t25?,26-,27?,29+,30-;/m1./s1
InChIKeyBOYVMWBEQCZPAM-YHBHNODXSA-M
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Mifepristone Methochloride Overview


Mifepristone methochloride, also known as RU 486 methochloride, is a synthetic quaternary ammonium salt derivative of the steroid antagonist mifepristone [1]. It was specifically synthesized as a water-soluble analog of mifepristone to enhance corneal penetration and improve intraocular bioavailability for potential glaucoma research [2]. As a glucocorticoid antagonist, it blocks peripheral glucocorticoid and progesterone receptors, though its ionic nature profoundly alters its pharmacological behavior compared to the parent compound [3].

Mifepristone vs. Methochloride: Key Differences


Although mifepristone and mifepristone methochloride share the same steroid backbone and receptor antagonism mechanism, they cannot be substituted for one another in experimental or formulation contexts. The conversion of mifepristone to its quaternary ammonium methochloride salt radically increases aqueous solubility—mifepristone is practically insoluble in water, whereas the methochloride is expressly described as water-soluble [1][2]. This structural change, however, comes at a cost: the ionic methochloride fails to reduce intraocular pressure in vivo in rabbit models, in stark contrast to the modest but measurable IOP-lowering effect of the parent mifepristone [3][4]. Substitution without accounting for this functional divergence can lead to misinterpretation of data and failed experimental outcomes.

Mifepristone Methochloride Differentiation Evidence


Aqueous Solubility Enhancement

Mifepristone methochloride was specifically synthesized as a water-soluble derivative to overcome the extremely poor aqueous solubility of mifepristone, which is classified as 'practically insoluble' in water [1]. In contrast, the methochloride is described as 'water-soluble' in the primary literature [2]. Quantitative solubility data for mifepristone is available: its intrinsic aqueous solubility (logS0) is -5.22, corresponding to approximately 0.0026 mg/mL [3]. While an exact mg/mL value for the methochloride is not published, the functional description of 'water-soluble' for the methochloride contrasts sharply with mifepristone's 'practically insoluble' status, representing a difference of at least two orders of magnitude in solubility class .

aqueous solubility formulation development ocular drug delivery quaternary ammonium salt

Intraocular Pressure Reduction Efficacy

In a direct comparative study, topical administration of a 1% solution of mifepristone methochloride to rabbit eyes produced no measurable reduction in intraocular pressure (IOP) [1]. In contrast, the parent compound mifepristone, when applied topically, has been shown to produce a modest but statistically significant IOP reduction of approximately 1 mmHg in rabbit models [2][3]. The study explicitly notes that 'the ionic nature of the methochloride may have prevented the drug becoming attached to, and blocking, the postulated glucocorticoid receptors in the rabbit outflow channels' [1].

intraocular pressure glaucoma research in vivo pharmacology rabbit model ocular drug delivery

Molecular Charge and Corneal Penetration

Mifepristone methochloride is a quaternary ammonium salt, carrying a permanent positive charge, whereas mifepristone is a neutral molecule with a tertiary amine [1]. This structural difference has a profound impact on corneal penetration and receptor binding. The primary literature specifically hypothesizes that the ionic nature of the methochloride may prevent it from effectively binding to glucocorticoid receptors in the outflow channels, despite potentially enhanced corneal penetration [2]. While direct comparative permeability coefficients are not published, the loss of IOP activity provides functional evidence of altered tissue distribution and target engagement.

corneal permeability drug transport quaternary ammonium structure-activity relationship ocular pharmacokinetics

Glucocorticoid Receptor Binding Affinity

Vendor data indicates that mifepristone methochloride is a glucocorticoid antagonist that blocks peripheral glucocorticoid and progesterone receptors, suggesting retention of target binding . However, no quantitative binding affinity data (Ki, IC50) for the methochloride is available in peer-reviewed literature. For the parent mifepristone, robust data exists: GR binding Ki = 0.09 nM [1] and functional antagonism IC50 = 2.6 nM . The absence of in vitro binding data for the methochloride, combined with its complete loss of in vivo IOP-lowering activity, suggests a critical disconnect between receptor engagement and functional effect, likely due to the compound's ionic nature and altered tissue distribution [2].

glucocorticoid receptor receptor binding antagonist activity in vitro pharmacology

Mifepristone Methochloride Applications


Aqueous Ocular Formulation Development

Given its documented water solubility, mifepristone methochloride is the preferred choice over mifepristone when developing water-based ophthalmic solutions or investigating the effect of aqueous formulation vehicles on glucocorticoid receptor modulation in the eye . However, researchers must be aware that this solubility enhancement does not guarantee intraocular pressure reduction [1].

Comparative Pharmacology in Ocular Tissues

The methochloride's permanent positive charge provides a unique tool for probing the role of molecular charge in corneal penetration, intraocular distribution, and receptor engagement. It can be used in parallel with neutral mifepristone to dissect charge-dependent effects on glucocorticoid receptor pharmacology in the anterior segment [1][2].

Mechanistic Studies of IOP Regulation

The complete loss of IOP-lowering activity despite retained receptor antagonist classification makes mifepristone methochloride a valuable negative control or probe compound in studies aimed at understanding the specific molecular requirements for IOP modulation by glucocorticoid receptor antagonists [1].

Not Recommended for IOP-Lowering Research

Based on the direct evidence that a 1% solution of mifepristone methochloride fails to reduce IOP in rabbits, it should not be used as a substitute for mifepristone in studies where IOP reduction is the intended outcome [1]. Selection of this compound must be justified by the specific need for aqueous solubility or charge-based mechanistic investigation.

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